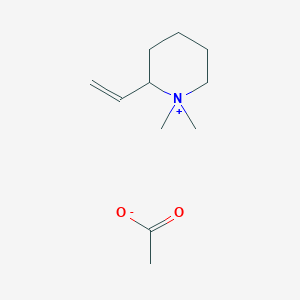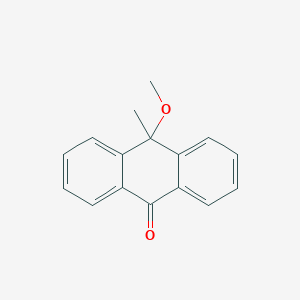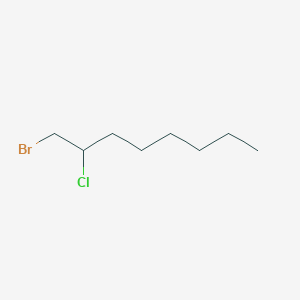
2-(4-Nitrophenyl)-5-(4-phenylbuta-1,3-dien-1-yl)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Nitrophenyl)-5-(4-phenylbuta-1,3-dien-1-yl)thiophene is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a nitrophenyl group and a phenylbuta-1,3-dienyl group attached to the thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-5-(4-phenylbuta-1,3-dien-1-yl)thiophene typically involves multi-step organic reactions. One common method involves the following steps:
Synthesis of 4-Nitrophenylacetylene: This can be achieved by the reaction of 4-nitrobenzaldehyde with a suitable acetylene source under basic conditions.
Formation of 4-Phenylbuta-1,3-dien-1-yl Grignard Reagent: This involves the reaction of phenylacetylene with magnesium in the presence of a halogen source.
Coupling Reaction: The final step involves the coupling of 4-nitrophenylacetylene with the 4-phenylbuta-1,3-dien-1-yl Grignard reagent in the presence of a palladium catalyst to form the desired thiophene compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反応の分析
Types of Reactions
2-(4-Nitrophenyl)-5-(4-phenylbuta-1,3-dien-1-yl)thiophene can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
科学的研究の応用
2-(4-Nitrophenyl)-5-(4-phenylbuta-1,3-dien-1-yl)thiophene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and as a probe for investigating biochemical pathways.
Industry: Used in the development of advanced materials, such as organic semiconductors and conductive polymers.
作用機序
The mechanism of action of 2-(4-Nitrophenyl)-5-(4-phenylbuta-1,3-dien-1-yl)thiophene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins in biological systems.
Pathways Involved: It can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes or receptors.
類似化合物との比較
Similar Compounds
- 2-(4-Nitrophenyl)thiophene
- 5-(4-Phenylbuta-1,3-dien-1-yl)thiophene
- 2-Phenylthiophene
Uniqueness
2-(4-Nitrophenyl)-5-(4-phenylbuta-1,3-dien-1-yl)thiophene is unique due to the presence of both a nitrophenyl group and a phenylbuta-1,3-dienyl group, which impart distinct chemical properties and reactivity compared to other thiophene derivatives. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
51776-13-7 |
|---|---|
分子式 |
C20H15NO2S |
分子量 |
333.4 g/mol |
IUPAC名 |
2-(4-nitrophenyl)-5-(4-phenylbuta-1,3-dienyl)thiophene |
InChI |
InChI=1S/C20H15NO2S/c22-21(23)18-12-10-17(11-13-18)20-15-14-19(24-20)9-5-4-8-16-6-2-1-3-7-16/h1-15H |
InChIキー |
OBVBLTNHUDHQSZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC=CC2=CC=C(S2)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


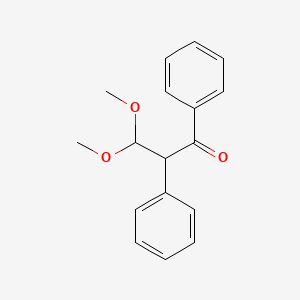
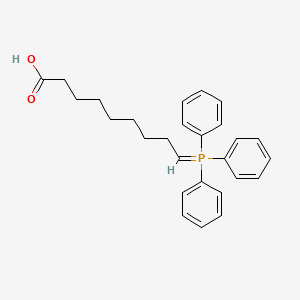
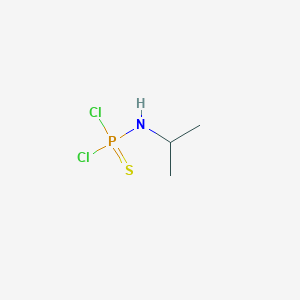
-](/img/structure/B14657079.png)

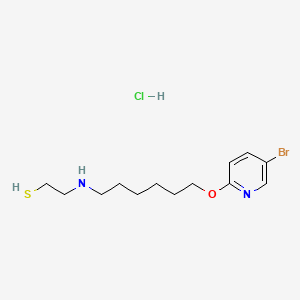
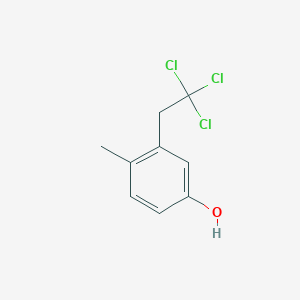
![(NE)-N-[(3-amino-6-chloropyridin-2-yl)-phenylmethylidene]hydroxylamine](/img/structure/B14657122.png)
![2,7-Dimethyl-7-[(prop-2-en-1-yl)oxy]octa-1,3-diene](/img/structure/B14657125.png)
